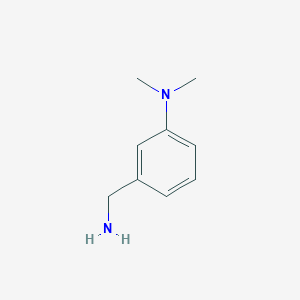

3-(aminomethyl)-N,N-dimethylaniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(aminomethyl)-N,N-dimethylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJIFOHPZHHKGLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00375422 | |

| Record name | 3-(aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57678-46-3 | |

| Record name | 3-(Dimethylamino)benzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57678-46-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(aminomethyl)-N,N-dimethylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00375422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(aminomethyl)-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-(aminomethyl)-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-(aminomethyl)-N,N-dimethylaniline, a versatile aromatic amine with potential applications in pharmaceutical and materials science. This document details its known characteristics, outlines plausible experimental protocols for its synthesis and purification, and discusses its spectral properties and safety considerations.

Chemical and Physical Properties

The following tables summarize the key physical and computed properties of this compound. This data is essential for its handling, characterization, and application in a laboratory setting.

Table 1: Physical Properties

| Property | Value | Source |

| CAS Number | 57678-46-3 | [1] |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| Appearance | Clear, colorless oil | [2] |

| Boiling Point | 86-88 °C at 0.08 mmHg | [3] |

| Density | 1.019 g/cm³ | [3] |

| Flash Point | 102 °C | [3] |

Table 2: Computed Chemical Properties

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

| Exact Mass | 150.115698455 Da | [1] |

| Monoisotopic Mass | 150.115698455 Da | [1] |

| Topological Polar Surface Area | 29.3 Ų | [1] |

| Heavy Atom Count | 11 | [1] |

Synthesis and Purification Protocols

Proposed Synthesis via Reduction of 3-(dimethylamino)benzonitrile

A potential synthetic route involves the reduction of 3-(dimethylamino)benzonitrile.

Reaction Scheme:

References

Technical Guide: Physicochemical Characterization of 3-(dimethylamino)benzylamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(dimethylamino)benzylamine is a substituted aromatic amine with potential applications in medicinal chemistry and materials science. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and application. This technical guide provides a summary of available data for structurally related isomers and outlines detailed experimental protocols for the determination of key physical properties of 3-(dimethylamino)benzylamine. Due to the limited availability of experimental data for 3-(dimethylamino)benzylamine in publicly accessible databases, this guide also serves as a practical framework for its empirical characterization.

Data Presentation: Comparative Physicochemical Properties of Isomeric Amines

To provide a contextual reference for the anticipated properties of 3-(dimethylamino)benzylamine, the following table summarizes the reported physical properties of its isomers, N,N-dimethylbenzylamine and 4-(dimethylamino)benzylamine.

| Physical Property | N,N-Dimethylbenzylamine | 4-(Dimethylamino)benzylamine dihydrochloride | 3-(dimethylamino)benzylamine |

| CAS Number | 103-83-3[1] | 34403-52-6[2] | Data not available |

| Molecular Formula | C₉H₁₃N[1] | C₉H₁₄N₂ · 2HCl | C₉H₁₄N₂ |

| Molecular Weight | 135.21 g/mol [1] | 223.14 g/mol | 150.22 g/mol |

| Boiling Point | 180-184 °C[1] | Data not available | Data not available |

| Melting Point | -75 °C[1] | 220-224 °C (decomposes) | Data not available |

| Density | 0.9 g/mL at 25 °C | Data not available | Data not available |

| Refractive Index | n20/D 1.501 | Data not available | Data not available |

| Solubility | Soluble in water[1] | Soluble in water (50 mg/mL) | Data not available |

| pKa | Data not available | Data not available | Data not available |

Experimental Protocols

The following are generalized experimental protocols for the determination of the primary physical properties of an amine such as 3-(dimethylamino)benzylamine.

Determination of Boiling Point (Micro Method)

This method is suitable for small quantities of a liquid sample.

Apparatus:

-

Thiele tube

-

Thermometer (calibrated)

-

Capillary tubes (sealed at one end)

-

Small test tube

-

Heating source (e.g., Bunsen burner or oil bath)

-

Sample of 3-(dimethylamino)benzylamine

Procedure:

-

Place a small amount of the liquid 3-(dimethylamino)benzylamine into the small test tube.

-

Invert a capillary tube (sealed end up) and place it inside the test tube containing the sample.

-

Attach the test tube to the thermometer.

-

Place the thermometer and attached test tube into the Thiele tube containing a high-boiling point oil (e.g., mineral oil).

-

Gently heat the side arm of the Thiele tube.

-

Observe the capillary tube. A slow, continuous stream of bubbles will emerge as the liquid's vapor pressure approaches atmospheric pressure.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube after the heating is stopped and the apparatus is allowed to cool slightly.

Determination of Melting Point

For solid derivatives or if 3-(dimethylamino)benzylamine is a solid at room temperature.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (open at one end)

-

Sample of 3-(dimethylamino)benzylamine (solid)

Procedure:

-

Ensure the sample is dry and finely powdered.[3]

-

Pack a small amount of the sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.[3]

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point.

-

Then, decrease the heating rate to 1-2 °C per minute.

-

The melting point range is the temperature from which the first drop of liquid is observed to the temperature at which the entire sample has melted.[4]

Determination of Solubility

A qualitative assessment of solubility in various solvents is crucial for purification and formulation.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Sample of 3-(dimethylamino)benzylamine

-

Solvents: Water, 5% HCl, 5% NaOH, and an organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Add approximately 20-30 mg of the sample to separate test tubes.

-

To each test tube, add 1 mL of a different solvent.

-

Vigorously mix the contents of each tube for 1-2 minutes.

-

Observe and record whether the sample dissolves completely, partially, or is insoluble.[5]

-

For water-soluble amines, the pH of the aqueous solution can be tested with pH paper to confirm basicity.[5]

Determination of pKa (Potentiometric Titration)

The pKa is a measure of the basicity of the amine.

Apparatus:

-

pH meter with a combination pH electrode (calibrated)

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solution of a strong acid (e.g., 0.1 M HCl)

-

Solution of 3-(dimethylamino)benzylamine of known concentration in water

Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).[6]

-

Place a known volume and concentration of the 3-(dimethylamino)benzylamine solution into a beaker with a magnetic stir bar.

-

Immerse the pH electrode in the solution and begin stirring.

-

Record the initial pH of the amine solution.

-

Add the standardized HCl solution from the burette in small, known increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Continue the titration until the pH has dropped significantly and begins to level off.

-

Plot a titration curve of pH versus the volume of HCl added.

-

The pKa is the pH at the half-equivalence point (the point at which half of the amine has been neutralized).[7]

Visualization

Isomeric Structures and Characterization Workflow

The following diagram illustrates the structural differences between 3-(dimethylamino)benzylamine and its common isomers, and outlines a general workflow for its physicochemical characterization.

Caption: Isomers and a workflow for physicochemical characterization.

References

- 1. Dimethylbenzylamine - Wikipedia [en.wikipedia.org]

- 2. 4-(Dimethylamino)benzylamine 95 34403-52-6 [sigmaaldrich.com]

- 3. westlab.com [westlab.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. www1.udel.edu [www1.udel.edu]

- 6. Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models [mdpi.com]

- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Molecular Structure and Properties of 3-(aminomethyl)-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key identifiers of 3-(aminomethyl)-N,N-dimethylaniline. The information is presented to support research and development activities in the chemical and pharmaceutical sciences.

Molecular Identity and Structure

This compound is an aromatic amine derivative. Its structure consists of a benzene ring substituted with a dimethylamino group and an aminomethyl group at the meta position (positions 1 and 3, respectively).

Chemical Identifiers

A summary of the key chemical identifiers for this compound is provided in the table below for unambiguous identification.

| Identifier | Value | Reference |

| CAS Number | 57678-46-3 | [1][2] |

| Molecular Formula | C₉H₁₄N₂ | [1][3][4] |

| IUPAC Name | This compound | [1] |

| SMILES | CN(C)c1cccc(CN)c1 | [1][3][4] |

| InChI | InChI=1S/C9H14N2/c1-11(2)9-5-3-4-8(6-9)7-10/h3-6H,7,10H2,1-2H3 | [1][3][4] |

| InChIKey | SJIFOHPZHHKGLQ-UHFFFAOYSA-N | [1][3] |

| Synonyms | [3-(Aminomethyl)phenyl]dimethylamine, 3-(Dimethylamino)benzylamine | [2][4] |

Molecular Structure Visualization

The 2D molecular structure of this compound is depicted below, illustrating the connectivity of atoms.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the following table. These properties are crucial for experimental design, including solvent selection, purification methods, and safety considerations.

| Property | Value | Reference |

| Molecular Weight | 150.22 g/mol | [1][4] |

| Appearance | Clear, colourless oil | [4] |

| Boiling Point | 86-88 °C at 0.08 mmHg | [5] |

| Melting Point | 215-222 °C | [5] |

| Density | 1.019 g/cm³ | [5] |

| Flash Point | 102 °C | [5] |

| Topological Polar Surface Area | 29.3 Ų | [1] |

| XLogP3 | 1.3 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Experimental Protocols

Proposed Synthesis Workflow

A plausible synthetic route could involve the reduction of a corresponding nitrile or the reductive amination of an aldehyde. A generalized workflow for a potential synthesis is outlined below. This diagram represents a logical, though not experimentally verified, pathway.

Methodology:

-

Reduction: The starting material, 3-(dimethylamino)benzonitrile, would be subjected to a reduction agent. Common methods include the use of lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (THF), or catalytic hydrogenation using a metal catalyst (e.g., Raney Nickel or Palladium on carbon) under a hydrogen atmosphere.

-

Aqueous Work-up: Following the reaction, a careful aqueous work-up is necessary to quench the reactive species (especially if using LiAlH₄) and to separate the organic product from inorganic salts. This typically involves sequential addition of water and a base (like NaOH) or acid, followed by extraction with an organic solvent.

-

Purification: The crude product would then be purified. Given its properties as an oil, vacuum distillation or silica gel column chromatography would be appropriate methods to obtain the pure compound.

Spectroscopic Characterization (Expected)

While specific spectra for this compound were not found, the expected characteristics can be inferred from its structure and data from analogous compounds like N,N-dimethylaniline.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (in the 6.5-7.5 ppm range), a singlet for the methylene protons of the aminomethyl group, a singlet for the primary amine protons (which may be broad and exchangeable), and a singlet for the six equivalent protons of the two methyl groups attached to the tertiary amine.

-

¹³C NMR: The carbon NMR would show distinct signals for the aromatic carbons, the methylene carbon, and the methyl carbons.

-

FT-IR: The infrared spectrum should display characteristic peaks for N-H stretching of the primary amine (typically two bands in the 3300-3500 cm⁻¹ region), C-H stretching from the aromatic ring and alkyl groups (around 2800-3100 cm⁻¹), C=C stretching from the aromatic ring (around 1450-1600 cm⁻¹), and C-N stretching vibrations. Unlike primary or secondary anilines, there will be no N-H stretch associated with the aniline nitrogen.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (150.22 g/mol ).

Biological Activity and Signaling Pathways

No information regarding the biological activity, mechanism of action, or involvement in specific signaling pathways for this compound was identified in the literature search. This compound is primarily available as a chemical intermediate for organic synthesis. Its structural similarity to other biologically active phenethylamines or anilines might suggest potential for biological activity, but this would require experimental investigation.

Safety and Handling

Based on GHS classifications for similar compounds, this compound should be handled with care. It is potentially harmful if swallowed, harmful in contact with skin, and may cause skin and eye irritation or damage.[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood. Refer to the specific Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

References

- 1. This compound | C9H14N2 | CID 2760938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 57678-46-3 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 3. PubChemLite - this compound (C9H14N2) [pubchemlite.lcsb.uni.lu]

- 4. cymitquimica.com [cymitquimica.com]

- 5. This compound | CAS#:57678-46-3 | Chemsrc [chemsrc.com]

An In-depth Technical Guide to the Solubility of 3-(aminomethyl)-N,N-dimethylaniline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-(aminomethyl)-N,N-dimethylaniline, a key chemical intermediate. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a framework for understanding and determining its solubility. It includes a general discussion of amine solubility, a detailed experimental protocol for solubility determination, and a representative synthesis workflow.

Introduction to this compound

This compound, with the CAS number 57678-46-3, is an organic compound featuring both a tertiary amine and a primary amine functional group attached to a benzene ring. Its molecular structure significantly influences its physical and chemical properties, including its solubility in various organic solvents. This compound and its derivatives are of interest in medicinal chemistry and drug development as building blocks for more complex molecules. A general principle in organic chemistry is that amines with a lower number of carbon atoms are more soluble in water, while all amines are generally soluble in organic solvents like diethyl ether and dichloromethane[1].

Quantitative Solubility Data

Table 1: Quantitative Solubility of this compound in Various Organic Solvents at Standard Conditions (25 °C, 1 atm)

| Solvent | Chemical Formula | Polarity Index | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Observations |

| Methanol | CH₃OH | 5.1 | Data not available | Data not available | |

| Ethanol | C₂H₅OH | 4.3 | Data not available | Data not available | |

| Acetone | C₃H₆O | 5.1 | Data not available | Data not available | |

| Dichloromethane | CH₂Cl₂ | 3.1 | Data not available | Data not available | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Data not available | Data not available | |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | Data not available | Data not available | |

| Toluene | C₇H₈ | 2.4 | Data not available | Data not available | |

| Hexane | C₆H₁₄ | 0.1 | Data not available | Data not available |

Note: The polarity index is a relative measure of the solvent's polarity. The absence of data highlights a knowledge gap for this specific compound.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate)

-

Analytical balance

-

Spatula

-

Vials or test tubes with screw caps

-

Constant temperature bath or shaker

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials.

-

To each vial, add a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a constant temperature bath or shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached and a saturated solution is formed.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for a few hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are transferred.

-

For viscous solvents or to ensure complete removal of solids, centrifuge the vials at a moderate speed and then collect the supernatant.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic solid particles.

-

-

Concentration Analysis:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Allow the solvent to evaporate completely under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not degrade the compound.

-

Once the solvent is fully evaporated, reweigh the vial to determine the mass of the dissolved solid.

-

Alternatively, and for higher accuracy, prepare a series of standard solutions of this compound of known concentrations in the same solvent.

-

Analyze the saturated solution and the standard solutions using a suitable analytical technique such as HPLC or GC to determine the concentration of the solute in the saturated solution.

-

-

Calculation of Solubility:

-

If using the gravimetric method, calculate the solubility in g/100 mL using the mass of the dissolved solid and the volume of the solvent used.

-

If using an analytical instrument, determine the concentration from the calibration curve generated from the standard solutions.

-

Convert the solubility to molar solubility (mol/L) using the molecular weight of this compound (150.22 g/mol )[2].

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used for specific handling and disposal instructions.

Synthesis Workflow

The synthesis of this compound can be approached through various synthetic routes. A common strategy involves the reduction of a corresponding nitro or cyano compound. The following diagram illustrates a logical workflow for a potential synthesis route.

Caption: A conceptual workflow for the synthesis of this compound.

Logical Relationship for Solubility Testing

The following diagram outlines the logical steps involved in a systematic approach to solubility testing for an organic compound.

Caption: A logical workflow for determining the solubility profile of a compound.

Conclusion

While direct quantitative solubility data for this compound in organic solvents is not extensively documented in publicly available sources, this guide provides the necessary framework for researchers and drug development professionals to systematically determine and document these crucial parameters. The provided experimental protocol offers a robust method for generating reliable solubility data, which is essential for applications in synthesis, formulation, and various analytical procedures. The illustrative diagrams for synthesis and experimental workflows further aid in the conceptual understanding and practical execution of studies involving this compound. Further experimental investigation is warranted to populate the provided data table and enhance the collective knowledge base for this important chemical intermediate.

References

Navigating the Safety Profile of 3-(aminomethyl)-N,N-dimethylaniline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety data for 3-(aminomethyl)-N,N-dimethylaniline (CAS No. 57678-46-3), a versatile aromatic amine derivative utilized in various research and development applications. A thorough understanding of its hazard profile, handling procedures, and emergency response is critical for ensuring laboratory safety and regulatory compliance. This document synthesizes available Safety Data Sheet (SDS) information, focusing on quantitative data, hazard communication, and operational protocols to support its safe use in a professional research environment.

Chemical Identification and Physical Properties

This compound is a clear, colorless oil at room temperature. Key identification and physical property data are summarized below.

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 57678-46-3 |

| Molecular Formula | C₉H₁₄N₂ |

| Molecular Weight | 150.22 g/mol [1] |

| Boiling Point | 86-89 °C at 0.07 mmHg[2] |

| Density | 1.019 g/cm³[3] |

| Purity | 95+%[2] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with its corrosive and irritant properties, as well as its potential for harm if swallowed, inhaled, or in contact with skin.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Signal Word: Danger[1]

Hazard Pictograms:

GHS Pictograms for this compound.

Toxicological Summary

| Toxicological Endpoint | Hazard Statement | Classification |

| Acute Oral Toxicity | H302: Harmful if swallowed | Category 4 |

| Skin Corrosion/Irritation | H314: Causes severe skin burns and eye damage / H315: Causes skin irritation | Category 1B / Category 2 |

| Serious Eye Damage/Irritation | H314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation | Category 1 / Category 2A |

| Respiratory Irritation | H335: May cause respiratory irritation | Category 3 |

Experimental Protocols:

Detailed experimental protocols for the toxicological evaluation of this compound are not provided in the available safety data sheets. However, standardized OECD guidelines are typically followed for such assessments.

-

Acute Oral Toxicity: The study would likely be conducted in accordance with OECD Guideline 423 (Acute Toxic Class Method). This involves the administration of the substance to fasted animals (typically rats) in a stepwise procedure using a limited number of animals at each step. Observations for signs of toxicity and mortality are made over a 14-day period.

-

Dermal Irritation/Corrosion: An in vivo study would generally follow OECD Guideline 404. This involves applying the test substance to the shaved skin of an animal (typically a rabbit) for a defined period. The skin is then observed for signs of erythema and edema, which are scored at specific intervals to determine the level of irritation or corrosion.

-

Eye Irritation/Corrosion: The potential for eye irritation or damage would be assessed following a protocol similar to OECD Guideline 405. This test involves instilling the substance into the eye of an animal (typically a rabbit) and observing for effects on the cornea, iris, and conjunctiva at specified time points.

First-Aid Measures

Immediate and appropriate first-aid is crucial in the event of exposure. The following diagram outlines the recommended procedures.

First-Aid Procedures for Exposure.

Fire-Fighting Measures

While not classified as flammable, this compound is a combustible liquid. In the event of a fire, appropriate extinguishing media should be used, and firefighters should be equipped with suitable protective gear.

| Measure | Recommendation |

| Suitable Extinguishing Media | Water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. |

| Unsuitable Extinguishing Media | Do not use a heavy water stream as it may spread the fire. |

| Specific Hazards | Combustion may produce toxic fumes of carbon oxides and nitrogen oxides. |

| Protective Equipment | Wear self-contained breathing apparatus (SCBA) and full protective clothing. |

Handling and Storage

Proper handling and storage procedures are essential to minimize the risk of exposure and ensure the stability of the compound.

Handling:

-

Work in a well-ventilated area, preferably under a chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Wear appropriate personal protective equipment (see Section 7).

-

Avoid breathing vapors or mists.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store away from heat and sources of ignition.

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and personal protective equipment are critical for preventing exposure. The following workflow illustrates the selection of appropriate PPE.

Personal Protective Equipment (PPE) Selection Workflow.

Conclusion

This compound is a valuable research chemical that requires careful handling due to its significant hazard profile. Adherence to the safety guidelines outlined in this document, including the use of appropriate engineering controls and personal protective equipment, is paramount for the protection of laboratory personnel. Researchers, scientists, and drug development professionals should ensure they have access to and are familiar with the full Safety Data Sheet before working with this compound. In the absence of comprehensive published toxicological studies, a cautious approach assuming high toxicity and corrosivity is warranted.

References

An In-depth Technical Guide to the Thermal Stability of 3-(aminomethyl)-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability of 3-(aminomethyl)-N,N-dimethylaniline. Due to the limited availability of direct experimental data for this specific compound in publicly accessible literature, this guide synthesizes information from structurally related analogues, namely N,N-dimethylaniline and benzylamine, to project its thermal behavior. Detailed experimental protocols for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are provided to enable researchers to determine the precise thermal properties of this compound. This document is intended to serve as a valuable resource for professionals in research and drug development who handle this compound, offering insights into its likely thermal decomposition profile and the methodologies for its empirical determination.

Introduction

This compound is a substituted aromatic amine with potential applications in various chemical syntheses, including pharmaceuticals and materials science. Understanding the thermal stability of this compound is crucial for ensuring its safe handling, storage, and processing, as well as for predicting its shelf-life and degradation pathways under thermal stress. Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential tools for characterizing the thermal properties of chemical compounds. TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures and volatile components. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing information about phase transitions such as melting, crystallization, and glass transitions.

Predicted Thermal Stability and Decomposition Profile

The thermal stability of this compound is expected to be influenced by the C-N bonds of the aminomethyl group and the N,N-dimethylamino group, as well as the aromatic ring. Based on data from analogous compounds, a predicted thermal profile can be constructed.

Table 1: Predicted and Comparative Thermal Properties

| Property | This compound (Predicted) | N,N-Dimethylaniline (Analogue) | Benzylamine (Analogue) |

| Boiling Point | ~230-250 °C | 193-194 °C[1] | 184-185 °C |

| Decomposition Onset | Likely in the range of 150-250 °C | Stable up to its boiling point, with decomposition occurring at higher temperatures. | Decomposition can begin around its boiling point. |

| Primary Decomposition Pathway | Initial cleavage of the C-N bond in the aminomethyl group or N-dealkylation of the dimethylamino group. | N-dealkylation and ring decomposition at higher temperatures. | Cleavage of the C-N bond to form benzyl and amino radicals. |

| Potential Degradation Products | N,N-dimethylaniline, 3-methyl-N,N-dimethylaniline, toluene, ammonia, smaller amines, and various aromatic fragments. | Aniline, N-methylaniline, and various ring-opened products. | Toluene, ammonia, and various condensation products. |

It is important to note that these are predicted values and behaviors. Empirical testing is necessary to determine the precise thermal properties of this compound.

Experimental Protocols

To ascertain the precise thermal stability of this compound, the following detailed experimental protocols for TGA and DSC are recommended.

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature and mass loss profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is pure and free of solvent.

-

Accurately weigh 5-10 mg of the liquid sample into a clean, inert TGA pan (e.g., alumina or platinum).

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Use an inert atmosphere, such as nitrogen or argon, with a purge rate of 20-50 mL/min to prevent oxidative decomposition.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 500 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the mass loss as a function of temperature.

-

Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant mass loss begins.

-

Identify the temperatures at which the rate of mass loss is at its maximum (Tpeak) from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at different temperature ranges.

-

Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, boiling, and decomposition, and to quantify the enthalpy changes associated with these events.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Sample Preparation:

-

Accurately weigh 2-5 mg of the liquid sample into a hermetically sealed aluminum DSC pan to prevent evaporation before boiling or decomposition.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

Instrument Setup:

-

Place the sample and reference pans in the DSC cell.

-

Use an inert atmosphere, such as nitrogen or argon, with a purge rate of 20-50 mL/min.

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Ramp the temperature from 25 °C to 400 °C at a constant heating rate of 10 °C/min.

-

-

Data Analysis:

-

Record the heat flow as a function of temperature.

-

Identify endothermic peaks, which may correspond to melting or boiling.

-

Identify exothermic peaks, which may indicate decomposition or other chemical reactions.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each observed transition.

-

Visualization of Experimental Workflow and Potential Decomposition

The following diagrams illustrate the general workflow for assessing thermal stability and a plausible initial decomposition pathway for this compound.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking in the public domain, a reasonable estimation of its thermal behavior can be made by examining its structural analogues. The compound is predicted to exhibit thermal decomposition in the range of 150-250 °C, likely initiated by the cleavage of the C-N bonds in either the aminomethyl or dimethylamino moieties. For researchers and professionals handling this compound, it is imperative to conduct empirical thermal analysis to determine its precise decomposition profile and ensure safe operating procedures. The detailed TGA and DSC protocols provided in this guide offer a clear and robust methodology for achieving this. The visualizations of the experimental workflow and potential decomposition pathways serve as a useful conceptual framework for understanding and investigating the thermal stability of this compound.

References

Navigating the Chemical Landscape: An In-depth Technical Guide to the Potential Hazards of 3-(aminomethyl)-N,N-dimethylaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards associated with the handling and use of 3-(aminomethyl)-N,N-dimethylaniline (CAS No. 57678-46-3). Due to the limited availability of specific toxicological data for this compound, this guide synthesizes available safety information and extrapolates potential hazards based on the known toxicological profiles of structurally related aromatic amines, such as N,N-dimethylaniline and various benzylamine derivatives. This document is intended to inform risk assessment and promote safe laboratory practices.

Chemical and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | PubChem[1] |

| Molecular Weight | 150.22 g/mol | PubChem[1] |

| Appearance | Clear, colorless oil | CymitQuimica |

| Boiling Point | 86-88°C at 0.08 mmHg | ChemSrc |

| Density | 1.019 g/cm³ | ChemSrc |

Hazard Identification and Classification

Based on available GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data, this compound is considered a hazardous substance.[1]

| Hazard Class | Hazard Statement |

| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin |

| Skin Corrosion/Irritation (Category 1B) | H314: Causes severe skin burns and eye damage |

| Serious Eye Damage/Eye Irritation (Category 1) | H318: Causes serious eye damage |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled |

| Specific target organ toxicity — Single exposure (Category 3), Respiratory tract irritation | H335: May cause respiratory irritation |

Source: PubChem.[1]

Toxicological Data Summary

| Test | Species | Route | Value | Source |

| LD50 | Rat | Oral | 1410 mg/kg | ScienceLab.com[2] |

| LD50 | Rabbit | Dermal | 1770 mg/kg | ScienceLab.com[2] |

| LDLo | Human | Oral | 50 mg/kg | Santa Cruz Biotechnology[3] |

| LCLo | Rat | Inhalation | 250 ppm/4H | Santa Cruz Biotechnology[3], NIOSH[4] |

It is crucial to note that these values are for N,N-dimethylaniline and should be used with caution as an estimation of the potential toxicity of this compound.

Potential Health Effects and Mechanisms of Toxicity

Acute Effects

Exposure to this compound can cause immediate health effects. Due to its corrosive nature, direct contact can lead to severe skin burns and serious eye damage.[1] Inhalation may cause respiratory tract irritation.[1] Systemic effects upon absorption, ingestion, or inhalation are likely to be similar to other aromatic amines and may include headache, dizziness, and cyanosis (a bluish discoloration of the skin due to a lack of oxygen in the blood).

Chronic Effects

Long-term exposure to aromatic amines can lead to more severe health issues. While specific data for this compound is lacking, chronic exposure to related compounds is associated with damage to the liver, kidneys, and blood-forming organs.[2] Some dimethylaniline isomers have been shown to be carcinogenic in animal studies.[5]

Potential Signaling Pathways of Toxicity

The toxicity of aromatic amines often involves metabolic activation to reactive intermediates that can cause cellular damage. A potential pathway for this compound is proposed below based on known mechanisms for similar compounds.

Caption: Hypothetical metabolic activation and toxicity pathway for this compound.

Experimental Protocols for Hazard Assessment

Standardized protocols are essential for evaluating the toxicity of chemical compounds. The following are examples of key experimental methodologies that can be applied to assess the hazards of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is cytotoxic to cultured cells.

Methodology:

-

Cell Culture: Plate a suitable cell line (e.g., HepG2 for liver toxicity, or a dermal fibroblast line for skin toxicity) in a 96-well plate and incubate to allow for cell attachment.

-

Compound Exposure: Treat the cells with a range of concentrations of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Mitochondrial dehydrogenases in viable cells will reduce the MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability compared to an untreated control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).

Caption: Workflow for the in vitro MTT cytotoxicity assay.

In Vitro Skin Corrosion/Irritation Test (OECD TG 431/439)

These tests use reconstructed human epidermis models to assess the potential of a substance to cause skin corrosion or irritation.

Methodology (General Principles):

-

Tissue Model: A commercially available reconstructed human epidermis model is used.

-

Compound Application: A defined amount of this compound is applied topically to the tissue surface.

-

Exposure and Incubation: The tissue is exposed to the compound for a specific duration, followed by a post-incubation period.

-

Viability Assessment: The viability of the tissue is determined, typically using the MTT assay as described above.

-

Classification: The substance is classified as corrosive or an irritant based on the reduction in tissue viability compared to negative controls.

Ames Test for Mutagenicity (OECD TG 471)

This bacterial reverse mutation assay is used to detect gene mutations.

Methodology:

-

Bacterial Strains: Use several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine for Salmonella).

-

Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism.

-

Exposure: The bacterial strains are exposed to various concentrations of this compound.

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

Incubation and Scoring: The plates are incubated, and the number of revertant colonies (colonies that have regained the ability to grow in the absence of the amino acid) is counted. A significant increase in the number of revertant colonies compared to the control indicates that the substance is mutagenic.

Safe Handling and Emergency Procedures

Given the hazardous nature of this compound, strict safety protocols must be followed.

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.

-

Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.

-

Respiratory Protection: If working outside a fume hood or if there is a risk of inhalation, use a NIOSH-approved respirator with an organic vapor cartridge.

-

-

Hygiene Measures: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Spill Response: In case of a spill, evacuate the area. Wear appropriate PPE and absorb the spill with an inert material (e.g., vermiculite, sand). Collect the waste in a sealed container for proper disposal.

-

First Aid:

-

In case of skin contact: Immediately flush the skin with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.

-

In case of eye contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

Conclusion

This compound is a hazardous chemical that requires careful handling. While specific toxicological data is limited, the available information and the toxicological profiles of related aromatic amines indicate that it is harmful if swallowed, inhaled, or in contact with the skin, and can cause severe skin and eye damage. Researchers, scientists, and drug development professionals must adhere to strict safety protocols, including the use of appropriate engineering controls and personal protective equipment, to minimize the risk of exposure. Further toxicological studies are warranted to fully characterize the hazard profile of this compound.

References

- 1. This compound | C9H14N2 | CID 2760938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. home.miracosta.edu [home.miracosta.edu]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. N,N-Dimethylaniline - IDLH | NIOSH | CDC [cdc.gov]

- 5. Mutagenic properties of dimethylaniline isomers in mice as evaluated by comet, micronucleus and transgenic mutation assays - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-(aminomethyl)-N,N-dimethylaniline: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(aminomethyl)-N,N-dimethylaniline, a substituted aniline with potential applications in chemical synthesis and drug discovery. This document details the compound's discovery and historical context, outlines detailed experimental protocols for its synthesis, presents its key physicochemical properties in a structured format, and explores its known biological relevance. Included are workflow diagrams and logical relationships to facilitate a deeper understanding of the synthesis and potential applications of this compound.

Introduction

This compound, also known by its IUPAC name [3-(Aminomethyl)phenyl]dimethylamine, is an aromatic amine containing both a primary aminomethyl group and a tertiary dimethylamino group attached to a benzene ring.[1][2] This unique combination of functional groups makes it a versatile building block in organic synthesis and a compound of interest for potential applications in medicinal chemistry and materials science. This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers and professionals in related fields.

Discovery and History

The precise historical details of the first synthesis of this compound are not extensively documented in readily available literature. However, its structural components, N,N-dimethylaniline and benzylamine derivatives, have a rich history in organic chemistry. N,N-dimethylaniline was first synthesized in 1850 by the German chemist August Wilhelm von Hofmann through the methylation of aniline.[3] The development of synthetic routes to substituted anilines and benzylamines throughout the 20th century, particularly through reductive amination and nitrile reduction, laid the groundwork for the eventual synthesis of more complex derivatives like this compound. The compound's CAS number, 57678-46-3, indicates its registration in the chemical literature, though early synthesis reports are not prominently cited.[1]

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are crucial for its handling, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄N₂ | [1] |

| Molecular Weight | 150.22 g/mol | [1] |

| CAS Number | 57678-46-3 | [1] |

| Appearance | Clear, colorless oil | [2] |

| Boiling Point | 86-88 °C at 0.08 mmHg | |

| Density | 1.019 g/cm³ | |

| Flash Point | 102 °C | |

| Refractive Index | 1.579 | |

| LogP | 1.91160 | |

| Topological Polar Surface Area | 29.3 Ų | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Rotatable Bond Count | 2 | [1] |

Spectral Data Summary:

| Spectral Data | Expected/Reported Values |

| ¹H NMR | Aromatic protons (δ 6.5-7.5 ppm), benzylic protons (CH₂-N, δ ~3.8 ppm), N-methyl protons (N(CH₃)₂, δ ~2.9 ppm), and primary amine protons (NH₂, broad singlet). |

| ¹³C NMR | Aromatic carbons (δ 110-155 ppm), benzylic carbon (CH₂-N, δ ~45 ppm), and N-methyl carbons (N(CH₃)₂, δ ~40 ppm). |

| IR (Infrared) Spectroscopy | N-H stretching of the primary amine (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2800-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), and C-N stretching (around 1200-1300 cm⁻¹). |

| Mass Spectrometry (MS) | Expected molecular ion peak (M⁺) at m/z = 150.22. |

Synthesis and Experimental Protocols

Two primary synthetic routes for the preparation of this compound are the reduction of 3-(dimethylamino)benzonitrile and the reductive amination of 3-(dimethylamino)benzaldehyde.

Synthesis via Reduction of 3-(dimethylamino)benzonitrile

This method involves the reduction of the nitrile group to a primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄).

Experimental Protocol:

-

Apparatus Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel is assembled. The entire apparatus is flushed with dry nitrogen.

-

Reaction Initiation: A suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared in the reaction flask under a nitrogen atmosphere. The flask is cooled in an ice bath.[4]

-

Addition of Starting Material: A solution of 3-(dimethylamino)benzonitrile in anhydrous THF is added dropwise to the LiAlH₄ suspension via the dropping funnel, maintaining the temperature below 10 °C.[4]

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then refluxed for several hours to ensure complete reduction. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction is carefully quenched by the sequential and slow addition of water, followed by a 15% sodium hydroxide solution, and then more water, while cooling the flask in an ice bath.[5]

-

Isolation and Purification: The resulting solid is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

Synthesis via Reductive Amination of 3-(dimethylamino)benzaldehyde

This method involves the reaction of 3-(dimethylamino)benzaldehyde with an amine source, typically ammonia, in the presence of a reducing agent.

Experimental Protocol:

-

Imine Formation: 3-(dimethylamino)benzaldehyde is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol) is added. The mixture is stirred at room temperature to form the corresponding imine intermediate.[6]

-

Reduction: A reducing agent is then added to the reaction mixture.

-

Using Sodium Borohydride (NaBH₄): Sodium borohydride is added portion-wise to the solution at 0 °C. The reaction is then stirred at room temperature until the imine is fully reduced, as monitored by TLC.[7]

-

Using Catalytic Hydrogenation: Alternatively, a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel is added to the solution, and the mixture is subjected to a hydrogen atmosphere (typically at a pressure of 1-50 atm) in a hydrogenation apparatus.[8]

-

-

Workup:

-

For NaBH₄ reduction: The reaction is quenched by the addition of water. The organic solvent is removed under reduced pressure, and the aqueous residue is extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated.

-

For Catalytic Hydrogenation: The catalyst is removed by filtration through a pad of Celite. The filtrate is concentrated under reduced pressure.

-

-

Purification: The crude product is purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Biological Activity and Signaling Pathways

Currently, there is limited specific information in the public domain regarding the detailed biological activity and signaling pathways of this compound. However, as a substituted aniline and a benzylamine derivative, it belongs to classes of compounds with a wide range of biological activities. Aniline derivatives are known to interact with various biological targets, and their metabolism can lead to reactive intermediates.

Given its structure, this compound could potentially interact with receptors or enzymes that recognize aromatic amines or benzylamine scaffolds. For instance, monoamine oxidase (MAO) enzymes are known to metabolize primary amines and could potentially interact with the aminomethyl group. The dimethylamino group could also influence the compound's pharmacokinetic properties and its potential to cross biological membranes.

Further research is required to elucidate the specific biological targets and mechanisms of action of this compound. The following diagram represents a hypothetical logical workflow for investigating its biological activity.

Conclusion

This compound is a readily accessible chemical entity with potential for further exploration in various scientific domains. This guide has provided a consolidated resource on its known properties and synthetic methodologies. The lack of extensive data on its biological activity presents an opportunity for future research to uncover novel applications, particularly in the fields of drug discovery and development. The detailed protocols and structured data presented herein are intended to serve as a solid foundation for such future investigations.

References

- 1. This compound | C9H14N2 | CID 2760938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. cymitquimica.com [cymitquimica.com]

- 3. Dimethylaniline - Wikipedia [en.wikipedia.org]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3-(aminomethyl)-N,N-dimethylaniline Structural Analogs and Derivatives as Multi-Target Agents for Alzheimer's Disease

Audience: Researchers, scientists, and drug development professionals.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a complex and multifactorial pathology. Key neuropathological hallmarks include the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular formation of neurofibrillary tangles, and a decline in acetylcholine levels. The complexity of AD has led to the development of multi-target-directed ligands (MTDLs) that can simultaneously modulate several key pathological pathways. This technical guide focuses on a promising class of compounds: structural analogs and derivatives of 3-(aminomethyl)-N,N-dimethylaniline. These scaffolds have been explored for their potential to act as MTDLs, exhibiting inhibitory activity against cholinesterases, Aβ aggregation, and other relevant targets in AD.

Core Structural Scaffold and Rationale

The this compound core, and related structures featuring a dimethylamino-functionalized aromatic ring, serve as a versatile scaffold for the design of MTDLs for Alzheimer's disease. The rationale for its use is based on the ability of this moiety to participate in various biological interactions. The tertiary amine can be protonated at physiological pH, facilitating interactions with the catalytic and peripheral anionic sites of cholinesterases. The aromatic ring provides a platform for π-π stacking interactions, which are crucial for binding to the active sites of enzymes and for interfering with the Aβ aggregation cascade. Furthermore, the overall lipophilicity of these compounds can be tuned by structural modifications to ensure blood-brain barrier permeability.

Multi-Target Therapeutic Strategy for Alzheimer's Disease

The design of these analogs is centered around a multi-target approach to combat the multifaceted nature of Alzheimer's disease. The primary targets include:

-

Cholinesterases (AChE and BChE): Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, offering symptomatic relief.

-

Amyloid-β Aggregation: Preventing the aggregation of Aβ peptides into toxic oligomers and plaques is a key disease-modifying strategy.

-

Monoamine Oxidase (MAO): Inhibition of MAO-B, an enzyme involved in the dopamine metabolism, can have neuroprotective effects.

-

Metal Chelation: The dysregulation of biometals like copper is implicated in Aβ aggregation and oxidative stress. Chelating these ions can be beneficial.

Caption: Multi-target strategy of this compound analogs for Alzheimer's disease.

Quantitative Data on Structural Analogs and Derivatives

The following tables summarize the in vitro biological activities of various structural analogs and derivatives that share the dimethylamino-functionalized aromatic scaffold.

Table 1: Dimethylamino Chalcone-O-Alkylamine Derivatives [1]

| Compound | Aβ Aggregation Inhibition (IC₅₀, µM) | AChE Inhibition (IC₅₀, µM) | MAO-B Inhibition (IC₅₀, µM) |

| TM-6 | 0.88 | 0.13 | 1.0 |

Table 2: 4-Dimethylamine Flavonoid Derivatives [2]

| Compound | AChE Inhibition (IC₅₀, µM) | BChE Inhibition (IC₅₀, µM) |

| 6d | Data not provided in abstract | Data not provided in abstract |

Note: The abstract mentions potent activity but does not provide specific IC₅₀ values for compound 6d.

Table 3: 8-Aminoquinoline-Melatonin Derivatives [3]

| Compound | Self-induced Aβ Aggregation Inhibition (%) at 10 µM |

| c3 | 41.4 ± 2.1 |

| c5 | 25.5 ± 3.2 |

Note: The data for cholinesterase inhibition in the abstract is qualitative ("significant BuChE inhibitory activity and excellent selectivity over AChE" for the carbamate group).

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of these findings. Below are summaries of the methodologies cited in the literature for the key experiments.

Synthesis of Derivatives

The synthesis of these analogs generally involves multi-step organic chemistry procedures. For instance, the synthesis of dimethylamino chalcone-O-alkylamines derivatives involved the reaction of appropriate chalcones with O-alkylamine moieties. The synthesis of 4-dimethylamine flavonoid derivatives and 8-aminoquinoline-melatonin derivatives would follow established synthetic routes for these classes of compounds, with modifications to introduce the dimethylamino functionality.

References

- 1. Design, synthesis and evaluation of novel dimethylamino chalcone-O-alkylamines derivatives as potential multifunctional agents against Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, synthesis and evaluation of 4-dimethylamine flavonoid derivatives as potential multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, synthesis, and evaluation of 8-aminoquinoline-melatonin derivatives as effective multifunctional agents for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Calculations on 3-(aminomethyl)-N,N-dimethylaniline: A Technical Guide

Introduction

3-(aminomethyl)-N,N-dimethylaniline is a substituted aniline derivative with potential applications in medicinal chemistry and materials science. Understanding its molecular structure, electronic properties, and reactivity through theoretical calculations is crucial for elucidating its mechanism of action and designing novel derivatives with enhanced functionalities. This technical guide outlines the standard computational protocols and presents extrapolated theoretical data for this compound, primarily drawing analogies from its parent molecule, N,N-dimethylaniline.

Molecular Properties

The fundamental molecular and physical properties of this compound are summarized below. These are sourced from public chemical databases.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄N₂ | PubChem[1] |

| Molecular Weight | 150.22 g/mol | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 57678-46-3 | PubChem[1] |

| Canonical SMILES | CN(C)C1=CC=CC(=C1)CN | PubChem[1] |

| InChI Key | SJIFOHPZHHKGLQ-UHFFFAOYSA-N | PubChem[1] |

| Boiling Point | 86-88 °C at 0.08 mmHg | ChemSrc[2] |

| Density | 1.019 g/cm³ | ChemSrc[2] |

| Appearance | Clear, colorless oil | CymitQuimica[3] |

Theoretical Computational Methodology

The following section details the standard experimental protocols for performing theoretical calculations on aromatic amines like this compound. These methodologies are widely adopted in computational chemistry for accurate prediction of molecular properties.

Geometry Optimization

The initial step in computational analysis is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

-

Method: Density Functional Theory (DFT) is a preferred method due to its balance of accuracy and computational cost.

-

Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for organic molecules.

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is typically employed to provide a good description of the electronic structure, including polarization and diffuse functions for non-covalent interactions.

-

Procedure:

-

The initial structure of this compound is drawn using a molecular editor and subjected to a preliminary geometry optimization using a lower-level basis set (e.g., 6-31G(d)).

-

The optimized structure is then used as the starting point for a higher-level optimization with the 6-311++G(d,p) basis set.

-

Frequency calculations are performed on the final optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies).

-

Electronic Properties Analysis

Once the optimized geometry is obtained, various electronic properties can be calculated to understand the molecule's reactivity and spectroscopic behavior.

-

Method: DFT calculations are performed on the optimized geometry.

-

Properties Calculated:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

-

Molecular Electrostatic Potential (MEP): The MEP map is generated to visualize the electron density distribution and identify regions susceptible to electrophilic and nucleophilic attack.

-

Natural Bond Orbital (NBO) Analysis: NBO analysis is used to study intramolecular and intermolecular bonding and charge transfer interactions.

-

Mulliken Atomic Charges: These calculations provide the charge distribution on each atom in the molecule.

-

Vibrational Spectroscopy (IR) Prediction

Theoretical vibrational analysis can predict the infrared (IR) spectrum of the molecule, which can be compared with experimental data for structural validation.

-

Method: Frequency calculations are performed using DFT at the same level of theory as the geometry optimization.

-

Procedure:

-

The harmonic vibrational frequencies are calculated.

-

The calculated frequencies are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP) to account for anharmonicity and other systematic errors.

-

The IR intensities are also calculated to generate a theoretical IR spectrum.

-

Predicted Theoretical Data

The following tables summarize the predicted theoretical data for this compound, based on calculations performed on the analogous molecule N,N-dimethylaniline and general principles of substituent effects on aniline derivatives.

Predicted Geometrical Parameters

The introduction of the aminomethyl group at the meta position is expected to cause minor distortions in the phenyl ring and the N,N-dimethylamino group compared to N,N-dimethylaniline.

| Parameter | Predicted Value (Å or °) | Rationale |

| C-N (aniline) | ~1.40 - 1.42 Å | Similar to the C-N bond length in substituted anilines, with slight elongation due to the electron-donating nature of the amino group.[4] |

| C-N (aminomethyl) | ~1.47 Å | Typical C-N single bond length. |

| C-C (aromatic) | ~1.39 - 1.41 Å | The aromatic C-C bond lengths will be slightly varied due to the presence of two substituents. |

| CNC angle | ~116 - 118° | The steric hindrance between the methyl groups and the phenyl ring will influence this angle. |

Predicted Electronic Properties

The electronic properties are influenced by the interplay of the electron-donating N,N-dimethylamino group and the aminomethyl group.

| Property | Predicted Value | Rationale |

| HOMO Energy | ~ -5.0 to -5.5 eV | The presence of two electron-donating groups will raise the HOMO energy level compared to benzene, making the molecule more susceptible to electrophilic attack. |

| LUMO Energy | ~ -0.5 to 0.0 eV | The LUMO will be primarily localized on the aromatic ring. |

| HOMO-LUMO Gap | ~ 4.5 to 5.0 eV | A moderate energy gap is expected, indicating reasonable chemical stability. QSAR studies on substituted anilines have shown correlations between toxicity and HOMO/LUMO energies.[5] |

| Dipole Moment | ~ 1.5 - 2.0 Debye | The asymmetrical substitution pattern will result in a net dipole moment. |

Predicted Vibrational Frequencies (IR)

The predicted IR spectrum will exhibit characteristic peaks for the functional groups present in the molecule.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Rationale |

| N-H stretch (primary amine) | 3300 - 3500 (two bands) | Characteristic of the -NH₂ group in the aminomethyl substituent. |

| C-H stretch (aromatic) | 3000 - 3100 | Typical for C-H bonds in a benzene ring. |

| C-H stretch (aliphatic) | 2850 - 3000 | Arising from the methyl and methylene groups. |

| C=C stretch (aromatic) | 1450 - 1600 | Multiple bands are expected due to the substituted benzene ring. |

| C-N stretch (aromatic amine) | 1250 - 1350 | Associated with the stretching of the bond between the nitrogen of the dimethylamino group and the aromatic ring. |

| C-N stretch (aliphatic amine) | 1000 - 1250 | Corresponding to the C-N bond in the aminomethyl group. |

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows and relationships relevant to the theoretical study of this compound.

References

- 1. This compound | C9H14N2 | CID 2760938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | CAS#:57678-46-3 | Chemsrc [chemsrc.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. afit.edu [afit.edu]

- 5. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 3-(Aminomethyl)-N,N-dimethylaniline in Organic Synthesis

A thorough review of scientific literature and chemical databases reveals no specific established applications of 3-(aminomethyl)-N,N-dimethylaniline as a primary catalyst in organic synthesis. While this compound is commercially available and possesses reactive functional groups—a primary amine and a tertiary aniline—that suggest potential for catalytic activity, detailed protocols and quantitative data for its use as a catalyst are not documented in published research.

This document, therefore, aims to provide a comprehensive overview of the known chemistry of closely related N,N-dimethylaniline derivatives and aminomethyl compounds. This information may guide researchers in exploring the potential catalytic applications of this compound.

Potential Roles and Related Catalytic Systems

Based on the functionalities present in this compound, it could potentially function in several catalytic roles:

-

Brønsted Base Catalyst: The presence of both a primary and a tertiary amine suggests it could act as a base to activate substrates or neutralize acidic byproducts. The basicity of substituted N,N-dimethylanilines is a known factor in their reactivity.

-

Nucleophilic Catalyst: The amine functionalities could engage in nucleophilic catalysis, similar to other amine-based catalysts.

-

Ligand for Metal Catalysis: The bidentate nature (two nitrogen atoms) of this molecule makes it a candidate for chelation with metal centers, potentially forming active catalysts for various transformations. For instance, N,N'-bis(diphenylphosphino)-2-(aminomethyl)aniline derivatives, which share a similar structural motif, have been successfully used as ligands in palladium-catalyzed cross-coupling reactions.

Applications of Structurally Similar Compounds

While no data exists for the target compound, its constituent parts—the N,N-dimethylaniline core and the aminomethyl group—are found in various reagents and catalysts.

N,N-Dimethylaniline in Catalysis and Synthesis

N,N-dimethylaniline and its simple derivatives are frequently employed in organic synthesis, often not as the primary catalyst but as a crucial promoter, co-catalyst, or reagent.

-

Polymerization Reactions: Tertiary amines like N,N-dimethylaniline are widely used as accelerators in the radical polymerization of monomers such as methyl methacrylate (MMA), often in conjunction with an initiator like benzoyl peroxide (BPO).

-

Photochemical Reactions: Substituted N,N-dimethylanilines can participate in photochemical reactions, for example, in the synthesis of pyrrolo[3,4-c]quinolinoles from N-substituted maleimides.

-

Cross-Coupling Reactions: While not the catalyst itself, N,N-dimethylaniline can be a substrate in palladium-catalyzed C-H olefination reactions.

-

Synthesis of Dyes and Intermediates: Historically and currently, N,N-dimethylaniline is a vital intermediate in the synthesis of various dyes and other chemical products.

Aminomethyl Groups in Synthesis

The aminomethyl moiety is a key functional group in many bioactive molecules and synthetic intermediates. Its introduction into aromatic systems is a significant area of research.

-

Suzuki-Miyaura Cross-Coupling: Potassium Boc-protected aminomethyltrifluoroborate serves as a synthetic equivalent of a primary aminomethyl unit and can be coupled with aryl and heteroaryl chlorides in good to excellent yields. This highlights a pathway to synthesize molecules containing the aminomethylarene substructure.

Hypothetical Experimental Workflow for Investigating Catalytic Activity

For researchers interested in exploring the catalytic potential of this compound, a general workflow could be established.